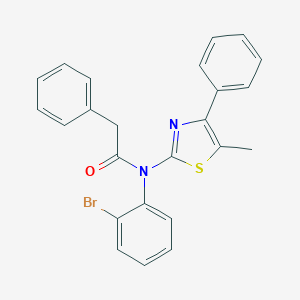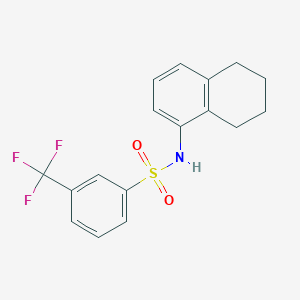![molecular formula C21H15ClF2N2O3 B300021 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide](/img/structure/B300021.png)
2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide is a complex organic compound known for its unique chemical structure and properties. This compound is often utilized in various scientific research fields due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process includes:
Nitration and Halogenation: Introduction of chloro and fluoro groups to the benzene ring.
Amidation: Formation of the amide bond by reacting the halogenated benzene with 3-[(3-methoxybenzoyl)amino]phenylamine under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: Replacement of halogen atoms with other functional groups.
Oxidation and Reduction: Alteration of the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the compound’s oxidation state.
Scientific Research Applications
2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular pathways and biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,5-difluoroaniline
- 3-methoxybenzoyl chloride
- N-phenylbenzamide
Uniqueness
Compared to similar compounds, 2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C21H15ClF2N2O3 |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
2-chloro-4,5-difluoro-N-[3-[(3-methoxybenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C21H15ClF2N2O3/c1-29-15-7-2-4-12(8-15)20(27)25-13-5-3-6-14(9-13)26-21(28)16-10-18(23)19(24)11-17(16)22/h2-11H,1H3,(H,25,27)(H,26,28) |
InChI Key |
IHVNUDMZDXHTKV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Isopropyl-5-methylphenoxy)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B299939.png)


![4-{[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]methyl}-2-methoxyphenyl 2-bromobenzoate](/img/structure/B299943.png)
![8-Tert-butyl-4-(3,5-dimethylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B299945.png)
![N-(3,4-dichlorophenyl)-N-[4-(4-ethoxyphenyl)-5-propyl-1,3-thiazol-2-yl]butanamide](/img/structure/B299949.png)
![N-[2-(4-cyclohexylphenoxy)-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B299951.png)
![1'-allyl-2-phenyl-4-isobutyl-1',3a,3',4,6,6a-hexahydrospiro(pyrrolo[3,4-c]pyrrole-6,3'-[2'H]-indole)-1,2',3(2H,3aH)-trione](/img/structure/B299952.png)
![3-bromo-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299955.png)
![N-(3-bromophenyl)-N-[5-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B299956.png)
![4-[(4-Butoxybenzoyl)amino]-3-chlorophenyl thiocyanate](/img/structure/B299958.png)
![N-(4-bromophenyl)-N-[4-(4-chlorophenyl)-5-ethyl-1,3-thiazol-2-yl]butanamide](/img/structure/B299959.png)
![2-[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B299961.png)
